Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the methyl esterification of the carboxylic acid group is achieved using methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno[2,3-d]pyrimidine core can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., pyridine amines) and bases such as N,N-dimethylformamide (DMF) and diisopropylethylamine (DIPEA) at elevated temperatures (around 80°C).
Oxidation and Reduction:
Major Products
The major products formed from substitution reactions are typically N-substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit various biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Mechanism of Action
The mechanism of action of methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition can disrupt the metabolic processes of microorganisms, leading to their antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine: A related compound with similar structural features but lacking the methyl ester group.
2,4-Dichlorothieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with a different ring fusion pattern.
Uniqueness
Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C8H4Cl2N2O2S |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H4Cl2N2O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3 |
InChI Key |
IWXVMCURNYDXAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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